molecular formula C14H18O5 B1523272 Butyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 1206109-89-8

Butyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B1523272
CAS No.: 1206109-89-8
M. Wt: 266.29 g/mol
InChI Key: NXJFSWDBPLGBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C14H18O5. It is a derivative of benzoic acid, featuring a butyl ester group and a methoxy-oxoethoxy substituent on the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-methoxy-2-oxoethoxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst, such as sulfuric acid, to form butyl 4-hydroxybenzoate. This intermediate can then be reacted with methoxyacetic anhydride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-methoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(2-methoxy-2-oxoethoxy)benzoic acid.

    Reduction: Formation of butyl 4-(2-methoxy-2-hydroxyethoxy)benzoate.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Butyl 4-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The methoxy-oxoethoxy group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-hydroxybenzoate: Lacks the methoxy-oxoethoxy substituent, making it less versatile in certain reactions.

    Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with a methyl ester group instead of a butyl ester, affecting its solubility and reactivity.

    Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with an ethyl ester group, offering different physical and chemical properties.

Uniqueness

Butyl 4-(2-methoxy-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butyl ester group provides hydrophobic characteristics, while the methoxy-oxoethoxy group offers additional sites for chemical modification and interaction.

Properties

IUPAC Name

butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-4-9-18-14(16)11-5-7-12(8-6-11)19-10-13(15)17-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFSWDBPLGBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.